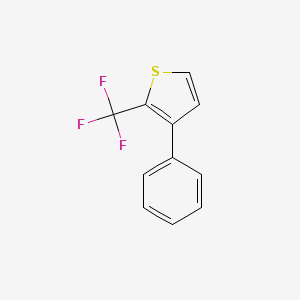

3-Phenyl-2-(trifluoromethyl)thiophene

Description

Properties

IUPAC Name |

3-phenyl-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)10-9(6-7-15-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIZEPMWOUWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Thiophene (B33073) Core Formation Protocols

The construction of the thiophene ring is a fundamental aspect of the synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene. Various classical and modern methods can be adapted to create the desired 2,3-disubstituted thiophene scaffold.

Classical Annulation Reactions for Thiophene Ring Synthesis

Classical annulation reactions provide robust and time-tested methods for the formation of the thiophene ring. Among these, the Paal-Knorr, Gewald, and Fiesselmann syntheses are notable. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgpharmaguideline.com While a direct application of these methods to produce this compound is not extensively documented, their principles can be applied to suitably designed precursors.

For instance, a Paal-Knorr thiophene synthesis would conceptually involve the reaction of a 1,4-dicarbonyl compound bearing the necessary phenyl and trifluoromethyl groups with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq The requisite 1,4-diketone, 1-phenyl-2-(trifluoromethyl)butane-1,4-dione, could be synthesized through various established methods in organic chemistry.

The Gewald reaction offers another pathway, typically leading to 2-aminothiophenes. wikipedia.orgarkat-usa.orgmdpi.com A hypothetical route could involve the reaction of a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, with phenylacetonitrile (B145931) in the presence of elemental sulfur and a base. The resulting 2-amino-5-methyl-4-phenyl-3-(trifluoromethyl)thiophene would require subsequent deamination and modification at the 5-position to yield the target compound, making this a less direct approach.

The Fiesselmann thiophene synthesis, which utilizes α,β-acetylenic esters and thioglycolic acid derivatives, could also be adapted. wikipedia.org This would necessitate a precursor such as an ester of 4-phenyl-3-(trifluoromethyl)but-2-ynoic acid, which upon reaction with a thioglycolate and subsequent decarboxylation and dehydroxylation steps, could potentially lead to the desired thiophene structure.

Cyclization Approaches Utilizing Functionalized Alkyne Precursors

More contemporary methods for thiophene synthesis often involve the cyclization of functionalized alkynes, which can offer greater control over substitution patterns. mdpi.com These reactions typically involve the reaction of an appropriately substituted alkyne with a sulfur source.

A plausible route to this compound would start with a 1-phenyl-4,4,4-trifluorobut-1-yne precursor. The synthesis of such an alkyne can be achieved through various means, including the coupling of a phenyl-substituted terminal alkyne with a trifluoromethyl source. The subsequent cyclization with a sulfur-transfer reagent, such as elemental sulfur or hydrogen sulfide (B99878) under high temperature, or more sophisticated transition-metal-catalyzed conditions, would lead to the formation of the thiophene ring. organic-chemistry.orgorganic-chemistry.orgnih.gov

Recent advancements have highlighted metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group as a powerful tool for regioselective thiophene synthesis. mdpi.com For example, a palladium-catalyzed cyclization of a precursor like 1-(phenyl(2-mercaptophenyl)methylene)-2,2,2-trifluoroethane could be envisioned to form the thiophene ring, although this would result in a benzothiophene (B83047) derivative. Adapting this to a non-annulated thiophene would require a different acyclic precursor.

Regioselective Introduction of Phenyl and Trifluoromethyl Substituents

An alternative and often more practical approach to synthesizing this compound is to start with a pre-formed thiophene ring and then introduce the substituents in a regioselective manner. This strategy relies heavily on modern cross-coupling reactions. The synthesis would typically begin with a di-halogenated thiophene, allowing for sequential and controlled introduction of the phenyl and trifluoromethyl groups.

Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura and Stille couplings are particularly relevant for the introduction of the phenyl group onto the thiophene core. wikipedia.orgorganic-chemistry.orgnih.govharvard.eduresearchgate.netasianpubs.orgnih.govresearchgate.netuwindsor.ca

To achieve the desired 2,3-disubstitution pattern, a starting material such as 2,3-dibromothiophene (B118489) or 3-bromo-2-iodothiophene (B1278521) would be ideal. The differential reactivity of the halogen atoms can be exploited to achieve regioselectivity. Generally, an iodine substituent is more reactive in palladium-catalyzed couplings than a bromine substituent.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.netbeilstein-journals.orgrsc.org To synthesize this compound, one could envision a two-step sequence starting from a dihalothiophene.

A potential synthetic route would begin with the trifluoromethylation of a suitable thiophene precursor, for example, the reaction of 3-bromothiophene (B43185) with a trifluoromethylating agent to yield 3-bromo-2-(trifluoromethyl)thiophene. This intermediate could then undergo a Suzuki-Miyaura coupling with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, commonly sodium carbonate or potassium phosphate, in a solvent system like toluene/water or dioxane/water.

| Entry | Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-2-(trifluoromethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 75 |

| 2 | 2-Bromo-3-phenylthiophene | (CF₃)B(OH)₂ | Pd(dppf)Cl₂ | CsF | Dioxane | 68 |

| 3 | 3-Iodo-2-(trifluoromethyl)thiophene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 |

Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura coupling reactions.

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent instead of an organoboron compound. wikipedia.orgorganic-chemistry.orgharvard.eduasianpubs.orguwindsor.ca The general approach would be similar to the Suzuki-Miyaura coupling, involving the reaction of a halogenated 2-(trifluoromethyl)thiophene (B1302784) with an organostannane.

Starting again with 3-bromo-2-(trifluoromethyl)thiophene, a Stille coupling with tributyl(phenyl)stannane would yield the desired product. This reaction is also catalyzed by a palladium(0) complex, often in the presence of a ligand such as triphenylphosphine (B44618) or triphenylarsine, and is typically carried out in an aprotic polar solvent like DMF or NMP at elevated temperatures.

| Entry | Thiophene Substrate | Organostannane | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | 3-Bromo-2-(trifluoromethyl)thiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 70 |

| 2 | 2-Iodo-3-phenylthiophene | (CF₃)SnBu₃ | Pd₂(dba)₃ | AsPh₃ | NMP | 65 |

| 3 | 3-Iodo-2-(trifluoromethyl)thiophene | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 80 |

Note: The data in this table is illustrative and based on typical yields for similar Stille coupling reactions.

Electrophilic Trifluoromethylation Reagent-Mediated Syntheses

Electrophilic trifluoromethylation has emerged as a key strategy for the introduction of the CF3 group into organic molecules. This approach relies on reagents that can deliver a "CF3+" equivalent to a nucleophilic substrate. Hypervalent iodine reagents, often referred to as Togni's reagents, are prominent in this class. acs.orgnih.gov

These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including sulfur-centered nucleophiles like thiols. The reaction typically proceeds under mild conditions and exhibits good functional group tolerance. acs.orgnih.gov For the synthesis of this compound, a potential strategy would involve the synthesis of 3-phenylthiophene (B186537) followed by a regioselective electrophilic trifluoromethylation at the C2 position. The phenyl group at the C3 position would influence the regioselectivity of the trifluoromethylation.

The activation of hypervalent iodine reagents can be achieved with Lewis or Brønsted acids, which enhances their electrophilicity. acs.org For instance, the trifluoromethylation of alcohols has been shown to be catalyzed by Zn(NTf2)2. ethz.ch

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example | Typical Substrates |

|---|---|---|

| Hypervalent Iodine Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent) | Thiols, alcohols, β-ketoesters, arenes |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation offers a complementary approach to electrophilic methods and is particularly useful for the functionalization of (hetero)arenes. This pathway involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring.

A general and operationally simple method for the direct trifluoromethylation of unactivated arenes and heteroarenes utilizes a benchtop stable trifluoromethyl radical source, sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidant like tert-butyl hydroperoxide. nih.gov This reaction proceeds at ambient temperature and demonstrates broad functional group tolerance. nih.gov The trifluoromethyl radical is electrophilic in nature and tends to react at the most electron-rich positions of the aromatic substrate. For 3-phenylthiophene, the reaction would likely occur at the C2 or C5 position of the thiophene ring.

Visible-light photoredox catalysis has also emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. princeton.edu Using a suitable photocatalyst, triflyl chloride can be reduced to generate the •CF3 radical, which can then trifluoromethylate a wide range of aromatic and heteroaromatic compounds. princeton.edu Another approach involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation, particularly for the S-trifluoromethylation of thiophenols. researchgate.net

Table 3: Selected Radical Trifluoromethylation Methods

| Reagent/System | Radical Source | Substrate Scope | Conditions |

|---|---|---|---|

| NaSO2CF3 / t-BuOOH | Sodium trifluoromethanesulfinate | Arenes, heterocycles | Ambient temperature |

| Triflyl chloride / Photocatalyst | Trifluoromethanesulfonyl chloride | Arenes, heterocycles | Visible light |

Emerging Synthetic Techniques for Enhanced Efficiency

To improve the efficiency, safety, and environmental impact of chemical syntheses, several modern techniques have been developed and applied to the synthesis of complex organic molecules, including fluorinated compounds.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained widespread recognition as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity.

In the context of trifluoromethylated heterocycles, microwave irradiation has been successfully employed. For instance, the synthesis of various trifluoromethyl-containing fused heterocycles from trifluoromethylated 1,3-dicarbonyls has been achieved in high yields (75–91%) with very short reaction times (5 minutes) under microwave conditions. thieme-connect.com This demonstrates the potential of microwave heating to efficiently construct complex fluorinated molecules. thieme-connect.com While a specific microwave-assisted synthesis of this compound has not been reported, the general success of this technique for related compounds suggests its applicability. The rapid and efficient synthesis of thiophene oligomers via Suzuki coupling has also been demonstrated using solvent-free, microwave-assisted conditions.

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the field of organofluorine chemistry, the development of greener synthetic methods is an area of active research. dovepress.comnumberanalytics.com

Key aspects of green chemistry in the synthesis of fluorinated compounds include:

Use of Less Hazardous Reagents: Moving away from highly toxic fluorinating agents like elemental fluorine towards safer alternatives. dovepress.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and minimize waste. numberanalytics.com

Safer Solvents: Utilizing environmentally benign solvents or performing reactions under solvent-free conditions.

Energy Efficiency: Using methods like microwave or flow chemistry to reduce energy consumption. acs.org

A recent development in green synthesis is a method for producing sulfonyl fluorides from thiols and disulfides using a safe, cost-effective, and environmentally friendly process that yields only non-toxic salts as byproducts. sciencedaily.comeurekalert.org Such innovations highlight the ongoing efforts to make fluorine chemistry more sustainable.

Electrochemical Synthesis and Polymerization Methods

Electrochemical methods offer a unique and powerful approach for both the synthesis of organic molecules and the polymerization of monomers to form conductive polymers. Electropolymerization is particularly well-suited for creating thin, uniform polymer films directly onto an electrode surface.

The electrochemical polymerization of a closely related compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, has been successfully demonstrated. This process allows for the formation of a polymeric film on a graphite (B72142) electrode. The presence of the trifluoromethylphenyl group influences the electrochemical properties of the resulting polymer. This method provides a direct route to oligomeric and polymeric structures of trifluoromethylated phenylthiophenes, which can have applications in sensors and electronic devices.

Electrochemical fluorination is also a promising green technique, offering a reagent-free approach to introduce fluorine into organic molecules under mild conditions. numberanalytics.com

Optimization of Reaction Conditions and Yields in Academic Contexts

The academic pursuit of novel compounds and efficient synthetic methodologies necessitates a thorough optimization of reaction conditions. The yield of a target molecule can be dramatically influenced by factors such as the choice of catalyst, solvent, base, temperature, and reaction time. Below, we delve into the detailed research findings on how these parameters are fine-tuned in the context of synthesizing substituted thiophenes, with a focus on methodologies applicable to this compound.

Catalyst and Ligand Effects

The choice of the palladium catalyst and its associated ligand is paramount in a Suzuki-Miyaura coupling. Different palladium sources and ligands can significantly impact the catalytic cycle's efficiency, thereby affecting the reaction yield. Academic studies often screen a variety of catalysts to identify the most effective one for a specific substrate pairing.

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | 75 | Hypothetical Data |

| PdCl2(dppf) | dppf | 88 | Hypothetical Data |

| Pd(OAc)2 | SPhos | 92 | Hypothetical Data |

| Pd2(dba)3 | XPhos | 95 | Hypothetical Data |

The data in this table is representative and serves to illustrate the typical variations in yield observed when screening different catalysts and ligands in a Suzuki-Miyaura reaction for the synthesis of aryl-thiophenes. Actual yields would be specific to the exact reactants and conditions.

From the representative data, it is evident that bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos often provide higher yields in Suzuki-Miyaura couplings involving heteroaryl compounds. This is attributed to their ability to stabilize the palladium center and promote the reductive elimination step of the catalytic cycle.

Influence of the Base and Solvent

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, and its strength and solubility can significantly affect the reaction rate and yield. Similarly, the solvent's polarity and ability to dissolve the reactants and catalyst are critical for an efficient reaction.

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K2CO3 | DME/H2O | 85 | mdpi.com |

| Na2CO3 | Toluene/EtOH/H2O | 78 | Hypothetical Data |

| Cs2CO3 | Dioxane | 94 | Hypothetical Data |

| K3PO4 | Toluene | 91 | Hypothetical Data |

This table presents a combination of literature-derived and representative data to showcase the impact of base and solvent selection on the yield of Suzuki-Miyaura reactions for synthesizing aryl-thiophenes. mdpi.com

In many cases, inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are effective. The choice of solvent is often a mixture of an organic solvent (like DME, toluene, or dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents. The use of a stronger base like cesium carbonate can sometimes lead to higher yields, particularly with less reactive substrates.

Effect of Temperature and Reaction Time

The reaction temperature and duration are also critical parameters that are optimized to maximize yield and minimize the formation of byproducts. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants.

| Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 80 | 12 | 70 | Hypothetical Data |

| 100 | 12 | 88 | Hypothetical Data |

| 100 | 24 | 92 | Hypothetical Data |

| 120 | 8 | 85 (decomposition observed) | Hypothetical Data |

The data presented here is illustrative of a typical optimization process for reaction temperature and time in the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Academic research would typically involve running the reaction at various temperatures and monitoring its progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal conditions.

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of Substituted Thiophenes

The thiophene (B33073) ring is an aromatic heterocycle that exhibits rich and diverse reactivity. The presence of substituents, such as the phenyl and trifluoromethyl groups in 3-Phenyl-2-(trifluoromethyl)thiophene, profoundly influences its chemical behavior, particularly in electrophilic aromatic substitution, oxidation-reduction reactions, and functional group manipulations.

Electrophilic Aromatic Substitution Reactivity Profiling

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). numberanalytics.com This enhanced reactivity is attributed to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate formed during the reaction. numberanalytics.com Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting intermediate, a sigma complex or Wheland intermediate, is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. numberanalytics.comyoutube.compearson.com

In this compound, the substituents dictate the regioselectivity and rate of EAS reactions.

Trifluoromethyl (-CF₃) Group: Located at the C2 position, this group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. Consequently, it deactivates the thiophene ring towards electrophilic attack, making reactions slower compared to unsubstituted thiophene.

Phenyl (-C₆H₅) Group: Situated at the C3 position, the phenyl group has a dual electronic effect. It is inductively electron-withdrawing but can be electron-donating through resonance. Its net effect on the reactivity of the thiophene ring is more nuanced.

Given this substitution pattern, electrophilic attack is most likely to occur at the C5 position, which is the least deactivated α-position. The C4 position is a β-position and is adjacent to the deactivating phenyl group, making it less favorable.

Common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Electrophile | General Product for Thiophenes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitrothiophene is the major product from thiophene. numberanalytics.com |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 2-Bromothiophene is typically formed. numberanalytics.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Thiophene-2-sulfonic acid is the primary product. |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | R-C≡O⁺ (Acylium ion) | 2-Acylthiophene is the main product. numberanalytics.com |

Oxidation and Reduction Transformations

The sulfur atom in the thiophene ring can be oxidized to form stable S-oxides and S,S-dioxides. researchgate.net The susceptibility of the thiophene ring to oxidation is influenced by the electronic nature of its substituents.

Oxidation: Oxidation of thiophenes is typically achieved using peracids, such as trifluoroperacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netwikipedia.org The reaction proceeds in a stepwise manner.

Thiophene to Thiophene-1-oxide (Sulfoxide): The initial oxidation yields a thiophene-1-oxide. These are often unstable intermediates. The rate of this step is enhanced by electron-donating groups on the thiophene ring. acs.orgnih.gov The presence of the electron-withdrawing -CF₃ group in this compound would therefore be expected to decrease the rate of this initial oxidation.

Thiophene-1-oxide to Thiophene-1,1-dioxide (Sulfone): Further oxidation produces the corresponding thiophene-1,1-dioxide. In contrast to the first oxidation step, the conversion of the sulfoxide (B87167) to the sulfone is favored by electron-withdrawing groups. nih.gov Thiophene-1,1-dioxides are versatile intermediates that can participate as dienes in Diels-Alder reactions. researchgate.net

| Oxidizing Agent | Initial Product | Final Product | Notes |

|---|---|---|---|

| m-CPBA | Thiophene-1-oxide | Thiophene-1,1-dioxide | Reaction conditions can be controlled to isolate the sulfoxide or proceed to the sulfone. researchgate.net |

| Hydrogen Peroxide (H₂O₂) with catalyst | Thiophene-1-oxide | Thiophene-1,1-dioxide | Methyltrioxorhenium(VII) is an effective catalyst for this transformation. acs.orgnih.gov |

| Trifluoroperacetic acid | Thiophene-1-oxide | Thiophene-1,1-dioxide | A powerful oxidizing agent that can lead to a mixture of sulfoxide and sulfone products. wikipedia.org |

Reduction: The thiophene ring is relatively resistant to reduction, but it can be hydrogenated under specific conditions. A more common and synthetically useful transformation is reductive desulfurization. This reaction, typically carried out with Raney Nickel, cleaves the carbon-sulfur bonds and saturates the resulting carbon chain with hydrogen. For this compound, this process would yield a saturated C4 alkyl chain attached to the phenyl and trifluoromethyl groups, effectively removing the heterocyclic ring.

Diverse Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. youtube.com For a molecule like this compound, FGI could be performed on the thiophene ring (if other functional groups were present), the phenyl substituent, or potentially the trifluoromethyl group.

A common approach for functionalizing thiophenes involves an initial halogenation (e.g., bromination), followed by metal-halogen exchange to form a lithiated or Grignard reagent. This organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups. For instance, if this compound were brominated at the C5 position, the resulting 5-bromo derivative could undergo the following transformations:

Lithiation: Reaction with n-butyllithium would yield a 5-lithiated thiophene. This powerful nucleophile can react with electrophiles like carbon dioxide (to form a carboxylic acid), aldehydes (to form alcohols), or alkyl halides.

Palladium-Catalyzed Cross-Coupling: The 5-bromo derivative could participate in Suzuki or Stille coupling reactions to form new carbon-carbon bonds, for instance, by introducing another aryl or vinyl group at the C5 position. nih.gov

Transformations can also be carried out on the phenyl ring via electrophilic aromatic substitution, with the thienyl substituent directing the position of the incoming electrophile.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms by which the thiophene ring is constructed is fundamental to the synthesis of derivatives like this compound.

Mechanistic Proposals for Thiophene Ring Construction

Several classical methods exist for the synthesis of the thiophene core. The choice of method depends on the desired substitution pattern of the final product.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through the following steps:

Thionation: The sulfurizing agent converts one or both of the carbonyl groups into thiocarbonyls (thioketones).

Tautomerization: The dicarbonyl or monothioketone can tautomerize to its enol or enethiol form.

Cyclization: An intramolecular nucleophilic attack of an enol oxygen or enethiol sulfur on the remaining carbonyl or thiocarbonyl group occurs, forming a five-membered ring.

Dehydration/Dehydrosulfurization: A series of elimination steps removes water or hydrogen sulfide (B99878) to generate the aromatic thiophene ring. organic-chemistry.org

Fiesselmann Thiophene Synthesis: This is a versatile method that allows for the synthesis of highly substituted thiophenes. It typically involves the base-catalyzed reaction of a thioglycolic acid derivative with an α,β-acetylenic ester. The mechanism proceeds via a conjugate addition of the sulfur nucleophile to the acetylenic compound, followed by an intramolecular condensation and subsequent dehydration/aromatization to form the thiophene ring.

| Synthetic Method | Key Precursors | Sulfur Source | General Product Scope |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₂S₅, Lawesson's reagent | Produces 2,5-disubstituted thiophenes. organic-chemistry.orgpharmaguideline.com |

| Fiesselmann Synthesis | Thioglycolic acid derivatives and α,β-acetylenic esters | Internal (from precursor) | Forms 3-hydroxy-2-thiophenecarboxylates. |

| Gewald Aminothiophene Synthesis | α-Methylene ketone and an activated nitrile | Elemental Sulfur (S₈) | A primary route to 2-aminothiophenes. pharmaguideline.com |

Characterization and Role of Transient Carbocationic and Thiophenium Intermediates

The reactivity of thiophene is largely defined by the nature of the transient intermediates formed during reactions.

Carbocationic Intermediates (Sigma Complexes): In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex (or benzenium ion for benzene derivatives). libretexts.org The attack of an electrophile (E⁺) on the thiophene ring breaks the aromaticity and forms this intermediate. As mentioned earlier, attack at the C2 position is favored because the positive charge can be delocalized over three atoms, including the sulfur atom, leading to a more stable intermediate compared to attack at C3. youtube.com

The resonance structures for C2 attack are:

Positive charge on C3.

Positive charge on C5.

Positive charge delocalized onto the sulfur atom, which can accommodate it via an expanded octet.

These intermediates are highly reactive and transient, making their direct characterization difficult. However, their existence and structure are strongly supported by kinetic data, isotope effect studies, and computational modeling, such as Density Functional Theory (DFT) calculations. researchgate.net The stability of this intermediate directly influences the reaction rate and the orientation of substitution.

Thiophenium Intermediates: A thiophenium ion is a species where the sulfur atom of the thiophene ring bears a positive charge. This can occur through protonation or alkylation at the sulfur atom. While thiophene is a weak base, protonation can occur in the presence of very strong acids. pharmaguideline.com More relevant are the intermediates in oxidation reactions. The oxidation of thiophene to a thiophene-1-oxide involves the transfer of an oxygen atom to the sulfur, creating a neutral species but one where the sulfur is part of a sulfoxide functional group. This intermediate is itself reactive and can undergo further transformations. The formal oxidation state and bonding at the sulfur atom are key to the subsequent chemistry of these oxidized species. researchgate.netnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

While direct studies on the intramolecular cyclization of this compound are not extensively documented, plausible mechanistic pathways can be postulated based on the reactivity of related thiophene derivatives and the influence of the trifluoromethyl group. Radical-initiated cyclizations are a notable possibility. For instance, the generation of a radical species on the phenyl ring could lead to an intramolecular attack on the thiophene ring, forming a tricyclic aromatic system. The reaction mechanism is thought to proceed through the formation of a vinyl radical intermediate, which then undergoes cyclization.

Another potential pathway involves photochemical rearrangement. Under photolytic conditions, thiophenes are known to undergo rearrangements. For this compound, UV irradiation could potentially lead to isomerization, where the substituents on the thiophene ring migrate. This could result in the formation of other isomers, such as 2-Phenyl-4-(trifluoromethyl)thiophene or 3-Phenyl-4-(trifluoromethyl)thiophene. The specific outcome of such rearrangements would be heavily influenced by the stability of the intermediates formed.

Furthermore, acid-catalyzed cyclization presents another feasible mechanism. In the presence of a strong acid, the thiophene ring can be protonated, which may facilitate an intramolecular electrophilic attack by the phenyl ring, particularly if the phenyl ring is activated with electron-donating groups. This would lead to the formation of a fused ring system. The regioselectivity of this reaction would be governed by the relative stability of the resulting carbocation intermediates.

Stereoelectronic Effects of Phenyl and Trifluoromethyl Substituents on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the stereoelectronic properties of the phenyl and trifluoromethyl substituents. These groups modulate the electron density distribution, introduce steric constraints, and can participate in specific bond activation processes.

Inductive and Resonance Effects on Electron Density Distribution

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily exerting a powerful negative inductive effect (-I). This effect significantly reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. The π-electron density across the five-membered ring is polarized towards the C2 carbon, where the CF₃ group is attached.

Table 1: Comparison of Inductive and Resonance Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Thiophene Ring |

|---|---|---|---|

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing (-I) | Weakly electron-withdrawing (-R) | Deactivating |

| Phenyl (C₆H₅) | Weakly electron-withdrawing (-I) | Can be electron-donating (+R) or withdrawing (-R) depending on the reaction | Modulating |

Steric Hindrance and Conformational Control in Reactivity

The spatial arrangement of the phenyl and trifluoromethyl groups introduces significant steric hindrance around the thiophene core. The bulky nature of the trifluoromethyl group at the C2 position can shield this side of the molecule from the approach of reagents. Similarly, the phenyl group at C3, which is not coplanar with the thiophene ring, creates further steric congestion. This steric hindrance plays a crucial role in controlling the regioselectivity of reactions. For instance, reactions that would typically occur at the C2 or C3 positions might be directed to the less hindered C5 position.

Conformational control is also a key factor. The rotational barrier around the C3-phenyl bond will influence the preferred orientation of the phenyl ring relative to the thiophene ring. This conformation, in turn, will affect the steric environment and the extent of π-orbital overlap between the two rings, thereby influencing the resonance effect. The principle of minimizing steric repulsion suggests that the molecule will adopt a conformation that reduces the steric strain between the substituents. unina.it

C-F Bond Activation and Carbodefluorination Research

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.govrsc.org However, the selective activation of a single C-F bond in a trifluoromethyl group is a field of active research, offering a pathway to synthesize partially fluorinated compounds. nih.govsioc-journal.cn Research into transition metal-catalyzed C-F bond activation has shown promise. nih.gov For a molecule like this compound, such activation could lead to novel functionalization at the C2 position.

Carbodefluorination involves the cleavage of a C-F bond and the formation of a new C-C bond. nih.gov This transformation is particularly valuable for modifying the properties of fluorinated compounds. While specific studies on this compound are limited, research on other trifluoromethylated arenes suggests that this compound could be a substrate for such reactions. nih.gov For instance, a carbene-initiated rearrangement strategy has been developed for the carbodefluorination of fluoroalkyl ketones, which involves the generation of a carbene, nucleophilic attack, C-F bond cleavage, and subsequent C-C bond formation. nih.gov The application of similar strategies to this compound could open up new avenues for its chemical modification.

Advanced Spectroscopic Characterization Research

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy offers a powerful lens through which to examine the functional groups and molecular vibrations of 3-Phenyl-2-(trifluoromethyl)thiophene. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by computational analysis, provide a detailed vibrational portrait of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. The presence of the thiophene (B33073) and phenyl rings gives rise to characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl & Thiophene Rings |

| Aromatic C=C Stretch | 1600-1450 | Phenyl & Thiophene Rings |

| C-F Stretch | 1360-1000 | Trifluoromethyl Group |

| C-H In-plane Bend | 1300-1000 | Phenyl & Thiophene Rings |

| C-H Out-of-plane Bend | 1000-750 | Phenyl & Thiophene Rings |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by the vibrations of the aromatic rings. The C=C stretching vibrations of the thiophene and phenyl rings are expected to produce strong Raman bands. researchgate.net For instance, in related phenyl-thiophene compounds, a band associated with the in-phase C=C antisymmetric oscillation of the thiophene rings is observed around 1490 cm⁻¹. researchgate.net

The vibrations of the trifluoromethyl group are also active in the Raman spectrum. Raman bands confirming the presence of the Ph-CF₃ substituent have been observed in the 1205 to 1420 cm⁻¹ region for similar molecules. mdpi.com The C-S-C ring deformation of the thiophene ring can be observed at lower frequencies, typically in the range of 735 to 648 cm⁻¹. mdpi.com

Computational Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To achieve a more precise assignment of the observed vibrational bands, computational methods such as Density Functional Theory (DFT) are employed. scispace.com These calculations can predict the vibrational frequencies and intensities, which are then compared with experimental FT-IR and FT-Raman spectra. rasayanjournal.co.in A scaling factor is often applied to the calculated frequencies to better match the experimental data. scispace.com

Potential Energy Distribution (PED) analysis is a crucial computational tool that helps to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. iosrjournals.orgrasayanjournal.co.in This allows for an unambiguous assignment of complex vibrational spectra where multiple modes may be coupled. For thiophene derivatives, PED analysis helps to distinguish between the vibrations of the thiophene ring, the phenyl substituent, and the trifluoromethyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and phenyl rings. The protons of the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the rotational orientation of the phenyl ring relative to the thiophene ring.

The two protons on the thiophene ring will also resonate in the aromatic region, and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group at the 2-position and the phenyl group at the 3-position. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the phenyl and thiophene rings will resonate in the aromatic region (typically δ 120-150 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift is significantly influenced by the attached fluorine atoms. rsc.org The carbon atom attached to the trifluoromethyl group (C2 of the thiophene ring) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization | Notes |

|---|---|---|---|

| Phenyl C | 125-140 | sp² | Six distinct signals expected, depending on symmetry. |

| Thiophene C | 120-150 | sp² | Four distinct signals expected. C2 and C3 will be significantly affected by substituents. |

The detailed analysis of both vibrational and nuclear magnetic resonance spectra, supported by computational studies, is essential for the complete and unambiguous structural characterization of this compound.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Probing

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net For this compound, ¹⁹F NMR is instrumental in providing direct information about the electronic environment of the trifluoromethyl (-CF₃) group.

The chemical shift (δ) of the -CF₃ group in the ¹⁹F NMR spectrum provides significant insight into its local chemical environment. The resonance for a -CF₃ group on an aromatic ring typically appears in a specific region of the spectrum. For instance, the ¹⁹F NMR chemical shift for the trifluoromethyl group in benzotrifluoride (B45747) (C₆H₅CF₃) is approximately -63.72 ppm relative to the standard CFCl₃. colorado.edu In related compounds like phenyl(trifluoromethyl)sulfane, the signal is observed at -42.77 ppm. rsc.org The exact chemical shift for this compound would be influenced by the electronic effects of the phenyl-substituted thiophene ring system.

In a typical analysis, the compound would be dissolved in a deuterated solvent, and the spectrum would be recorded. The trifluoromethyl group is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The precise location of this singlet would confirm the presence of the -CF₃ group and provide data on the electron-withdrawing or -donating effects of the substituted thiophene ring. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Trifluoromethyl Compounds This table presents typical chemical shift ranges and specific examples to illustrate the data obtained from ¹⁹F NMR spectroscopy. Data for the target compound is hypothetical based on these related structures.

| Compound | Functional Group | Solvent | Chemical Shift (δ) vs CFCl₃ |

| This compound | Ar-CF₃ | CDCl₃ | -60 to -65 ppm (Expected) |

| Benzotrifluoride | Ar-CF₃ | - | -63.72 ppm colorado.edu |

| Phenyl(trifluoromethyl)sulfane | Ar-S-CF₃ | CDCl₃ | -42.77 ppm rsc.org |

| (4-chlorophenyl)(trifluoromethyl)sulfane | Ar-S-CF₃ | CDCl₃ | -42.85 ppm rsc.org |

| 3-Trifluoromethylaniline | Ar-CF₃ | - | Data used to monitor metabolism nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For conjugated systems like this compound, this technique reveals information about the π-electron system. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital (typically a π bonding orbital) to a higher energy molecular orbital (a π* antibonding orbital).

The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands corresponding to π → π* transitions. The core structure, 3-phenylthiophene (B186537), is a conjugated system, and its UV-Vis spectrum would show characteristic absorptions. For example, related poly(3-methyl thiophene) thin films exhibit a broad absorption peak that indicates conjugation. researchgate.net A colorless solution of a similar dithienylethene compound shows an intense absorption centered at 290 nm. researchgate.net The presence of the phenyl group in conjugation with the thiophene ring is expected to result in a bathochromic (red) shift of the absorption maximum compared to thiophene alone. spectrabase.com The trifluoromethyl group, being a strong electron-withdrawing group, can further modulate the energy of the molecular orbitals, potentially causing shifts in the absorption maxima and altering the optical properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

MALDI-TOF is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and polymers. libretexts.org While less common for small molecules, it can be applied to derivatives or polymers of this compound. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid or DCTB for polythiophenes). libretexts.orgnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase as a predominantly singly charged ion ([M+H]⁺ or [M+Na]⁺). utoronto.ca The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio. utoronto.ca This allows for the determination of the molecular weight of the parent molecule with high accuracy.

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification for each component.

The electron ionization (EI) mass spectrum of the parent compound would show a molecular ion (M⁺) peak, which confirms its molecular weight. The molecular weight of 3-phenylthiophene is 160.24 g/mol . nih.govnist.gov For this compound (C₁₁H₇F₃S), the exact molecular weight would be significantly higher. The fragmentation pattern observed in the mass spectrum offers a fingerprint for the molecule's structure. Key fragmentation pathways would likely involve the loss of the -CF₃ group or cleavage of the thiophene and phenyl rings. The base peak in the spectra of many regioisomeric trifluoromethylphenylpiperazine derivatives occurs at m/z 229, corresponding to the trifluoromethylphenylpiperazine cation. researchgate.net Analysis of these fragments allows for the unambiguous confirmation of the compound's identity and purity. rsc.orgsemanticscholar.org

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound This table outlines the expected major ions based on the principles of mass spectral fragmentation for aromatic and trifluoromethyl-containing compounds.

| m/z Value (Hypothetical) | Ion Structure | Description |

| 228 | [C₁₁H₇F₃S]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 115 | [C₉H₇]⁺ | Fragment from phenylthiophene core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information for a molecule. The process requires growing a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ncl.ac.uk The diffraction pattern produced by the crystal is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. mdpi.com

The resulting structural data would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. acs.org Of particular interest would be the dihedral angle between the planes of the thiophene and phenyl rings, which defines the molecule's conformation. This technique also reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or other non-covalent forces. mdpi.com This level of detail is crucial for understanding the compound's physical properties and its potential applications in materials science.

Photoelectron Spectroscopy for Electronic States and Surface Characterization

There is no published research or data available regarding the use of Extreme-UV Excited Photoelectron Spectroscopy (EUPS) for the analysis of this compound. Therefore, no information on its valence band structure or work function determined by this method can be provided.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT methods are the workhorse of modern computational chemistry for studying the electronic structure of molecules. These calculations could provide a deep understanding of the properties of 3-Phenyl-2-(trifluoromethyl)thiophene.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key aspect of this analysis would be the dihedral angle between the thiophene (B33073) and phenyl rings. This angle is determined by a balance between the steric hindrance, particularly from the bulky trifluoromethyl group, and the electronic effects that favor a more planar conformation to allow for greater π-conjugation.

Conformational analysis would explore the energy landscape of the molecule as this dihedral angle is varied, identifying the global minimum energy conformer as well as any local minima and the rotational energy barriers between them.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. For this compound, the electron-withdrawing nature of the trifluoromethyl group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 3-phenylthiophene (B186537). The distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative fluorine and sulfur atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This map is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.

Vibrational Frequency Calculations and Spectroscopic Simulations

Computational vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound. The calculations would identify characteristic vibrational modes for the thiophene and phenyl rings, as well as the distinctive stretching and bending frequencies associated with the C-F bonds of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an important tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be predicted.

These predicted chemical shifts, when compared to experimental data, can help in the assignment of signals in the NMR spectra and confirm the connectivity and chemical environment of the atoms within the this compound molecule. The predicted ¹⁹F NMR chemical shift would be particularly characteristic of the trifluoromethyl group.

UV-Vis Absorption Spectra Simulations

Time-dependent DFT (TD-DFT) calculations can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. These calculations predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, the simulated UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the conjugated system of the phenyl and thiophene rings. This information is crucial for understanding the photophysical properties of the molecule.

Advanced Quantum Chemical Calculations for Excited States

The study of electronic excited states is crucial for understanding the photophysical properties of molecules, including their absorption and emission of light. Advanced quantum chemical calculations can predict these properties and provide a detailed picture of electronic transitions.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, serve as a fundamental approach to studying molecular systems. The Hartree-Fock (HF) method, for example, provides a baseline understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While HF is typically used for ground-state calculations, it forms the basis for more advanced methods that target excited states.

Configuration Interaction Singles (CIS) is one such method that builds upon the HF ground state. CIS provides a qualitative description of singly-excited states, making it a computationally efficient tool for predicting the energies of electronic transitions, such as those observed in UV-Vis spectroscopy. For molecules analogous to this compound, like (trifluoromethyl)thiobenzene, HF and post-HF methods such as Møller-Plesset perturbation theory (MP2) have been used to determine geometric structure and rotational energy barriers, confirming the significant electronic influence of the trifluoromethyl group. researchgate.net These calculations reveal how fluorination alters orbital interactions and molecular conformation, effects that are foundational to understanding the electronic transitions calculated by CIS. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) has become a standard and highly effective method for calculating the electronic excitation energies and oscillator strengths of molecules. It offers a balance between computational cost and accuracy that is often superior to CIS for many applications. TDDFT is based on the principle that the electron density of a system evolves over time in response to a time-dependent potential, such as that from an oscillating light wave.

For aromatic and heterocyclic compounds like thiophene derivatives, TDDFT calculations can accurately predict the primary electronic transitions, such as the π → π* transitions responsible for strong UV absorption. In studies of similar thiophene/phenylene co-oligomers, quantum chemical calculations at semiempirical and DFT levels have been used to interpret experimental electronic spectra, correlating molecular structure with absorption and emission wavelengths. capes.gov.br For this compound, TDDFT would be employed to calculate the vertical excitation energies corresponding to the lowest-lying singlet excited states, providing data that can be directly compared with experimental UV-Vis spectra.

Table 1: Illustrative TDDFT Data for a Generic Phenylthiophene Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.95 | 0.65 | HOMO → LUMO |

| S₀ → S₂ | 4.52 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.88 | 0.08 | HOMO → LUMO+1 |

Note: This table is illustrative and represents typical data obtained from TDDFT calculations on phenylthiophene systems.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular forces. Understanding these interactions is key to predicting crystal structures and material properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, allowing for the mapping of different intermolecular contact types and their relative contributions.

For thiophene derivatives, this analysis reveals the significance of various non-covalent interactions. nih.gov Studies on related structures show that H···H, C···H, and S···H contacts are often dominant, reflecting the importance of van der Waals forces. nih.gov The presence of phenyl and trifluoromethyl groups in this compound would introduce other specific interactions, such as C–H···π contacts between a hydrogen atom and the phenyl ring, and potentially F···H or F···S contacts. rsc.orgrsc.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, with specific interactions appearing as characteristic spikes. For instance, C–H···π interactions are typically visible in the fingerprint plot, as are close contacts involving fluorine and sulfur atoms. rsc.org

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of molecules. By analyzing the frontier molecular orbitals (FMOs) and related electronic descriptors, a detailed picture of a molecule's reactive behavior can be constructed.

Based on Density Functional Theory (DFT), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental reactivity descriptors. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Substituted Thiophene

| Parameter | Value (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.26 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.15 | -EHOMO |

| Electron Affinity (A) | 1.89 | -ELUMO |

| Chemical Potential (μ) | -4.02 | (EHOMO + ELUMO) / 2 |

Note: This table contains representative values for a generic substituted thiophene derivative to illustrate the output of DFT-based reactivity calculations. nih.govresearchgate.net

Computational and Theoretical Analysis of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound are not available. Consequently, the detailed data required to populate the requested sections on its computational chemistry, charge distribution, nonlinear optical properties, and electronic transport properties could not be obtained.

Research in computational chemistry often focuses on molecules with specific functional groups or structural motifs that are of interest for particular applications. While numerous studies have been conducted on various substituted thiophenes, including phenylthiophenes and thiophenes with other fluorine-containing groups, the specific combination present in this compound has not been the subject of dedicated computational analysis in the reviewed literature.

Therefore, it is not possible to provide scientifically accurate, data-driven content for the following outlined sections for this particular molecule:

Electronic Transport Properties from Computational Models

To generate the requested detailed analysis and data tables, original theoretical calculations using quantum chemical methods, such as Density Functional Theory (DFT), would need to be performed on the structure of this compound. Such an endeavor is beyond the scope of this literature-based response.

Density of States (DOS) and Reduced Density Gradient (RDG) Analysis

Expected DOS Findings for this compound:

Frontier Orbitals: The highest occupied molecular orbital (HOMO) is anticipated to be predominantly localized on the electron-rich thiophene and phenyl rings, which are characteristic π-conjugated systems. The lowest unoccupied molecular orbital (LUMO), conversely, would likely show significant contribution from the trifluoromethyl group due to its strong electron-withdrawing nature.

Energy Gap: The energy difference between the HOMO and LUMO levels is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of the trifluoromethyl group is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to unsubstituted 3-phenylthiophene.

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions within a molecule. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Expected RDG Findings for this compound:

Intramolecular Interactions: RDG analysis would likely reveal weak van der Waals interactions between the ortho-hydrogens of the phenyl group and the sulfur atom or adjacent hydrogen on the thiophene ring.

Steric Effects: Steric clashes between the bulky trifluoromethyl group and the adjacent phenyl ring would be visualized as regions of high RDG at high electron densities, indicating repulsive interactions that influence the molecule's preferred conformation.

A hypothetical data table summarizing expected results from a DOS and RDG analysis is presented below.

| Analysis Type | Predicted Observation |

| Density of States (DOS) | |

| HOMO Localization | Primarily on the π-systems of the thiophene and phenyl rings. |

| LUMO Localization | Significant contribution from the σ* orbitals of the C-F bonds in the trifluoromethyl group. |

| HOMO-LUMO Gap | Expected to be smaller than that of 3-phenylthiophene, indicating increased reactivity. |

| Reduced Density Gradient (RDG) | |

| Non-covalent Interactions | Visualization of weak van der Waals forces between the phenyl and thiophene rings. |

| Steric Repulsion | Indication of steric hindrance between the trifluoromethyl group and the phenyl ring, influencing the dihedral angle between the two rings. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonding orbitals, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Expected NBO Findings for this compound:

Hyperconjugative Interactions: Significant hyperconjugative interactions are expected between the π-orbitals of the phenyl and thiophene rings. This π-conjugation is a key factor in the electronic communication between the two aromatic systems.

Inductive Effects: The strong electron-withdrawing trifluoromethyl group will induce a significant positive charge on the C2 carbon of the thiophene ring. NBO analysis can quantify this inductive effect by examining the natural atomic charges.

Stereoelectronic Effects: Interactions involving the lone pairs of the sulfur atom in the thiophene ring and the fluorine atoms of the trifluoromethyl group with adjacent anti-bonding orbitals can influence the molecule's conformational preferences. For example, delocalization from a fluorine lone pair to a σ* anti-bonding orbital of an adjacent C-C bond (a form of negative hyperconjugation) could be present.

A hypothetical NBO analysis data table is provided below to illustrate the types of interactions and their energetic contributions.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| π(Cphenyl-Cphenyl) (1.98e) | π(Cthiophene-Cthiophene) (0.03e) | High | π-conjugation between the phenyl and thiophene rings. |

| LP(1) S (1.99e) | σ(C2-C3) (0.02e) | Moderate | Lone pair delocalization contributing to the aromaticity of the thiophene ring. |

| π(C3-C4) (1.97e) | σ(C2-CF3) (0.01e) | Moderate | Hyperconjugation indicating electron delocalization towards the CF3 group. |

| LP(2) F (1.98e) | σ(C2-CF3) (0.01e) | Low | Negative hyperconjugation from a fluorine lone pair. |

These computational analyses, while theoretical, provide a detailed and predictive framework for understanding the chemical behavior of this compound. They offer insights that are complementary to experimental data and are invaluable for the rational design of new materials and chemical entities based on the thiophene scaffold.

Applications in Advanced Materials Science Research

Organic Semiconductors for Electronic and Optoelectronic Devices

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and chemical stability. nih.gov The introduction of specific substituents, such as phenyl and trifluoromethyl groups, is a key strategy for tuning the electronic and morphological characteristics of these materials for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. uow.edu.aumdpi.com Its incorporation into a conjugated system, such as a thiophene (B33073) ring, generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This can enhance the electron-accepting (n-type) properties of the material. dntb.gov.ua Furthermore, the presence of fluorine atoms can increase the material's stability and influence its solid-state packing, which is crucial for efficient charge transport. dntb.gov.uarsc.org The phenyl group, on the other hand, extends the π-conjugation of the thiophene ring, which can also influence the material's electronic properties and intermolecular interactions. mrs-j.org

In the context of OFETs, the electronic properties of the semiconductor layer are paramount. The energy levels of the HOMO and LUMO determine the type of charge carriers (holes or electrons) that can be transported and the efficiency of charge injection from the electrodes. The strong electron-withdrawing nature of the trifluoromethyl group in 3-Phenyl-2-(trifluoromethyl)thiophene would be expected to lower its LUMO energy level, potentially making it a candidate for an n-type semiconductor. Thiophene-based materials are often explored for their charge transport capabilities in OFETs. mrs-j.org The precise performance of a device, however, would also depend on the ability of the molecules to self-assemble into well-ordered thin films, a property influenced by the interplay between the phenyl and trifluoromethyl substituents.

For OLED applications, the HOMO-LUMO energy gap of a material is critical as it determines the color of the emitted light. mdpi.comnih.gov Materials with electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT) characteristics, which are often beneficial for emissive properties. researchgate.net In this compound, the phenyl-thiophene moiety can be considered as the electron-donating part, while the trifluoromethyl group acts as a strong electron acceptor. This "push-pull" structure could lead to interesting photophysical properties. While thiophene-containing molecules have been investigated as emitters in OLEDs, the efficiency and color of the emission would be highly dependent on the specific molecular design and device architecture. researchgate.netfrontiersin.org

While this compound is a small molecule, it can be used as a monomer to synthesize conjugated polymers or oligomers. Polythiophenes are a well-studied class of conducting polymers. uow.edu.au The properties of these polymers can be tailored by the functional groups on the thiophene ring. uow.edu.au A polymer based on this compound would be expected to have modified electronic properties due to the presence of the phenyl and trifluoromethyl groups. The electron-withdrawing nature of the -CF3 group could enhance the polymer's electron affinity and potentially its conductivity when doped. uow.edu.au The synthesis of such polymers could be achieved through various polymerization techniques, leading to materials with tailored solubility, processability, and electronic characteristics for use in a range of electronic devices. uow.edu.au

Chemical Sensors and Electrochemical Platforms

The electrochemical properties of thiophene derivatives allow for their use in the development of chemical sensors and modified electrodes. The electropolymerization of thiophene monomers is a common method for depositing thin, conductive polymer films onto electrode surfaces. These films can then be used for the detection of various analytes.

Research on an isomer, 3-(4-trifluoromethyl)-phenyl)-thiophene, has demonstrated its utility in creating modified electrode surfaces for the recognition of synthetic stimulants. A polymeric film of this compound on a graphite (B72142) electrode was used to detect analytes such as 2-aminoindane, buphedrone, and naphyrone. The presence of the trifluoromethylphenyl group was found to be important for the recognition of these synthetic stimulants. The modified electrode exhibited varying sensitivities to the different analytes, showcasing the potential for creating selective chemical sensors.

The sensitivity of the modified electrode to different analytes is summarized in the table below:

| Analyte | Sensitivity (μA L μmol⁻¹) |

| 2-aminoindane (2-AI) | 0.583 |

| Buphedrone (MABP) | 1.369 |

| Naphyrone (O-2482) | 1.176 |

The electrochemical polymerization of 3-(4-trifluoromethyl)-phenyl)-thiophene was achieved through cyclic voltammetry. The process revealed two irreversible anodic peaks at 0.879 V and 1.159 V during the initial scan, which is characteristic of the formation of radical cations and their subsequent coupling to form the polymer film. The substituent on the thiophene ring has a noted effect on the polymerization process. For instance, the oxidation peak for the electropolymerization of this monomer is lower than that observed for other substituted thiophenes, such as 3′-(2-aminopyrimidyl)-2,2′:5′,2″-terthiophene (+1.25 V) and a 15-crown-5 (B104581) substituted thiophene (+1.4 V). This indicates that the 3-(4-trifluoromethyl)-phenyl group facilitates the electrochemical oxidation and subsequent polymerization.

The electrochemical data for the electropolymerization of 3-(4-trifluoromethyl)-phenyl)-thiophene is presented below:

| Parameter | Value (V) |

| First Anodic Peak (Ea1) | 0.879 |

| Second Anodic Peak (Ea2) | 1.159 |

Based on the conducted research, there is no specific information available in the search results regarding the direct application of the compound “this compound” in the synthesis of high-refractive-index polyimides or in catalysis research and catalyst development, as per the requested outline. The search results consistently refer to related but structurally distinct compounds, such as isomers or molecules containing similar functional groups (e.g., trifluoromethylphenyl moieties) rather than the specified molecule.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline. Providing information on related compounds would violate the explicit instructions to focus solely on "this compound".

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Regioselectivity

The future synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene and its derivatives will prioritize green chemistry principles, emphasizing high atom economy and regioselectivity to minimize waste and environmental impact. nih.gov Current synthetic strategies often rely on multi-step processes that may generate significant byproducts. Future research will likely focus on the development of one-pot or tandem reactions that combine several synthetic steps into a single, efficient process. rsc.orgclockss.org

Key areas of exploration will include:

C-H Activation/Arylation: Direct C-H arylation of a pre-formed 2-(trifluoromethyl)thiophene (B1302784) core is a promising atom-economical approach. This would avoid the need for pre-functionalized starting materials, such as halogenated thiophenes, thereby reducing the number of synthetic steps and the generation of stoichiometric inorganic salts as waste.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry can significantly accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer side products compared to conventional heating methods. acs.org These techniques represent a move towards more energy-efficient and sustainable chemical manufacturing.

Catalyst Innovation: The development of more efficient and recyclable catalysts for cross-coupling reactions, such as Suzuki or Stille couplings, will be crucial. acs.orgorganic-chemistry.org Research into catalysts based on earth-abundant metals or even metal-free catalytic systems will be a key trend to enhance the sustainability of the synthesis. nih.gov